3-Amino-6-chloropyrazine-2-carbonitrile

Übersicht

Beschreibung

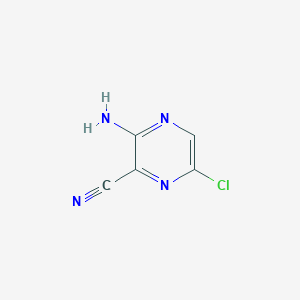

3-Amino-6-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.6 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a nitrile group at the second position on the pyrazine ring

Wirkmechanismus

Mode of Action

It is known to belong to the class of organic compounds known as aminopyrazines, which contain an amino group attached to a pyrazine ring .

Biochemical Pathways

Pyrrolopyrazine derivatives, a related class of compounds, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .

Pharmacokinetics

This compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

Result of Action

As mentioned earlier, related compounds have demonstrated a range of biological activities , but the specific effects of this compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that this compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile typically involves the chlorination of 3-amino-2-pyrazinecarbonitrile. One common method includes the use of reagents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position . Another approach involves the use of N-bromosuccinimide (NBS) for the bromination of 2-aminopyrazine, followed by a palladium-catalyzed cyanation and subsequent Sandmeyer diazotization/chlorination .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-chloropyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-6-chloropyrazine-2-carbonitrile has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-6-chloropyrazine: Similar in structure but lacks the nitrile group at the second position.

3-Chloropyrazine-2-carbonitrile: Similar but lacks the amino group at the third position.

3,6-Dichloropyrazine-2-carbonitrile: Contains an additional chlorine atom at the third position.

Uniqueness

3-Amino-6-chloropyrazine-2-carbonitrile is unique due to the combination of the amino, chlorine, and nitrile groups on the pyrazine ring. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Biologische Aktivität

3-Amino-6-chloropyrazine-2-carbonitrile (C5H4ClN5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens, including Mycobacterium tuberculosis. This article compiles findings from multiple studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazine ring substituted with an amino group at the 3-position and a cyano group at the 2-position. The presence of chlorine at the 6-position enhances its lipophilicity, which is crucial for its biological activity.

Antimycobacterial Activity

Mechanism of Action

Research indicates that this compound exhibits antimycobacterial activity primarily by inhibiting enzymes critical for the synthesis of mycolic acids in the bacterial cell wall. Specifically, it targets enoyl-acyl carrier protein reductase (InhA), a key enzyme involved in fatty acid synthesis within Mycobacterium tuberculosis .

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives of this compound have been extensively studied. For instance, compounds derived from this compound demonstrated MIC values ranging from 25 µg/mL to as low as 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, indicating potent antimycobacterial properties .

| Compound | Structure Features | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Chlorine substitution | 25 | M. tuberculosis |

| N-Alkyl derivatives | Varying alkyl chain lengths | 1.56 - 50 | M. tuberculosis |

| 5-Chloropyrazine-2-carboxamide | Related structure | 3.91 | PZA-resistant strains |

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. Its structural similarity to other antiviral agents implies potential mechanisms involving the inhibition of viral RNA polymerases. However, specific details regarding its antiviral efficacy and mechanisms are still under investigation.

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated using various cell lines, including HepG2 liver cells. The half-maximal inhibitory concentration (IC50) values indicate that while some derivatives exhibit low cytotoxicity (IC50 > 400 µM), others show higher toxicity levels (IC50 as low as 18.9 µM) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | >400 | HepG2 |

| Derivative A | 18.9 | HepG2 |

| Derivative B | 66.2 | HepG2 |

Case Studies and Research Findings

- Antimycobacterial Efficacy : A study reported that certain derivatives of this compound showed enhanced activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimycobacterial agents .

- Structure-Activity Relationship : Investigations into the structure-activity relationship revealed that modifications in the alkyl chain length significantly affect antimicrobial potency. Compounds with longer alkyl chains generally exhibited better activity due to increased lipophilicity .

- Combination Therapies : Research is ongoing to explore the effectiveness of combining this compound with existing antimycobacterial drugs to enhance therapeutic outcomes and reduce resistance development .

Eigenschaften

IUPAC Name |

3-amino-6-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSPUZDERJZNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575827 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-50-4 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.